![molecular formula C12H14O2 B3314638 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-66-4](/img/structure/B3314638.png)
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene
描述
“3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene” is a chemical compound with the molecular weight of 190.24 . Its IUPAC name is 6-(2-methyl-2-propenyl)-2,3-dihydro-1,4-benzodioxine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.24 . Its density is not mentioned in the search results.科学研究应用
Industrial Applications
PEDOT has been used in various industrial applications due to its satisfactory conductivity and good transparency . Its easy processability and low price make it a cost-effective solution for many industrial needs.
Biomedical Applications
PEDOT has found extensive use in the biomedical field. It’s biocompatible and has been researched for use as nano-bio interfaces for medical applications such as nucleic acid detection, controlled release of neuron growth factor, and guided cell growth .
Drug Delivery Systems
The biocompatibility and conductivity of PEDOT make it an excellent material for drug delivery systems . It can be used to create devices that can deliver drugs in a controlled manner.
Bioactuators Construction
PEDOT’s unique properties have made it a popular choice for the construction of bioactuators . These devices can mimic natural muscle movement and are used in various biomedical applications.
Tissue Engineering
PEDOT has been used in tissue engineering due to its biocompatibility and conductivity . It can be used to create scaffolds that support cell growth and tissue regeneration.
Photovoltaic Devices
The good electrochromic properties and high electrical conductivity of PEDOT make it a suitable material for use in photovoltaic devices .
Biosensor Applications
PEDOT has been used in the construction of biosensors due to its high conductivity and biocompatibility . These sensors can detect biological signals and are used in various medical and environmental monitoring applications.
Batteries and Supercapacitors
PEDOT has been used in the construction of batteries and supercapacitors . Its high conductivity and chemical stability make it an excellent material for these energy storage devices.
未来方向
属性
IUPAC Name |
6-(2-methylprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGXCXJRDMHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209496 | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene | |
CAS RN |
951887-66-4 | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



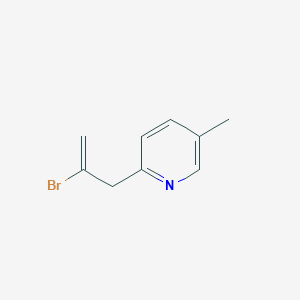
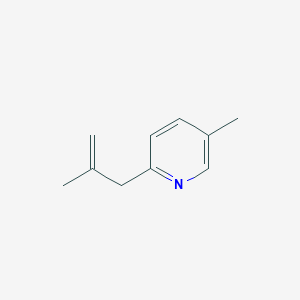

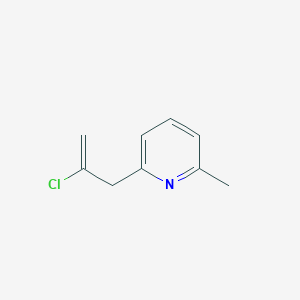

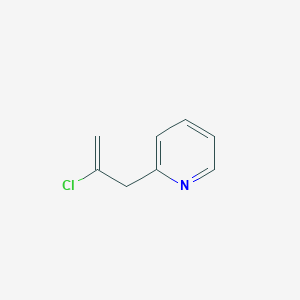
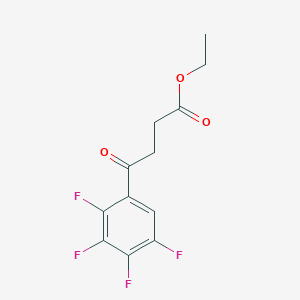


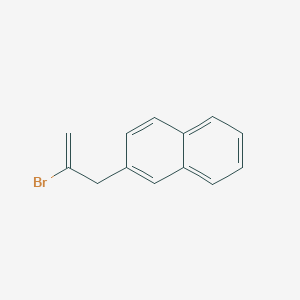
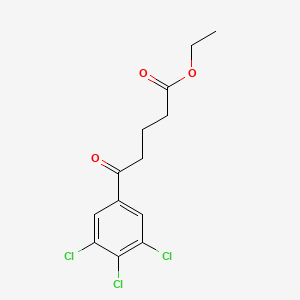
![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)